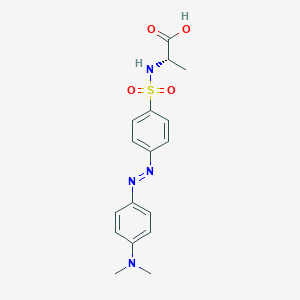

Dabsyl-L-alanine

Vue d'ensemble

Description

Dabsyl-L-alanine, also known as 4-dimethylaminoazobenzene-4’-sulfonyl-L-alanine, is a derivative of the amino acid alanine. It is commonly used in biochemical research for the derivatization of amino acids, peptides, and proteins to facilitate their detection and analysis. The dabsyl group, a chromophore, imparts a distinct color to the compound, making it easily detectable by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dabsyl-L-alanine is typically synthesized through the reaction of L-alanine with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction involves the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-alanine. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. The process would typically involve the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dabsyl-L-alanine undergoes several types of chemical reactions, including:

Substitution Reactions: The primary reaction involves the substitution of the sulfonyl chloride group by the amino group of L-alanine.

Oxidation and Reduction: While not commonly reported, the dabsyl group can potentially undergo redox reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the dabsyl group.

Common Reagents and Conditions

Dabsyl Chloride: Used for the derivatization of amino acids.

Organic Solvents: Acetone, acetonitrile.

Bases: Sodium carbonate, sodium hydroxide.

Major Products Formed

The primary product formed from the reaction of L-alanine with dabsyl chloride is this compound. Hydrolysis of this compound can yield L-alanine and the corresponding dabsyl derivative.

Applications De Recherche Scientifique

Dabsyl-L-alanine is widely used in scientific research for various applications:

Amino Acid Analysis: It is used for the derivatization of amino acids to facilitate their detection and quantification by HPLC and mass spectrometry.

Peptide and Protein Analysis: The compound is used to label peptides and proteins, making them more detectable in analytical assays.

Biological Studies: It is used in studies involving enzyme kinetics, protein-protein interactions, and metabolic pathways.

Medical Research: this compound is used in the development of diagnostic assays and therapeutic monitoring.

Mécanisme D'action

The mechanism of action of Dabsyl-L-alanine primarily involves its role as a derivatizing agent. The dabsyl group reacts with the amino groups of amino acids, peptides, and proteins, forming a stable covalent bond. This derivatization enhances the detectability of these biomolecules by imparting a distinct color and increasing their mass, making them more amenable to analysis by HPLC and mass spectrometry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dansyl-L-alanine: Another derivatizing agent used for similar purposes but with different spectral properties.

DNP-L-alanine: Used for derivatization but less commonly due to lower stability.

Fluorescamine-L-alanine: Used for fluorescence-based detection of amino acids.

Uniqueness

Dabsyl-L-alanine is unique due to its high stability and distinct chromophore properties, which allow for sensitive and specific detection of derivatized biomolecules. Its ability to form stable derivatives with amino acids, peptides, and proteins makes it a valuable tool in biochemical research .

Activité Biologique

Dabsyl-L-alanine, a derivative of L-alanine, is an amino acid that has gained attention due to its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and implications in research.

1. Synthesis and Characterization

This compound is synthesized through the reaction of L-alanine with dabsyl chloride, resulting in the formation of a fluorescent derivative that can be utilized in various analytical techniques. The synthesis process involves:

- Reagents : L-alanine and dabsyl chloride.

- Conditions : Typically performed in an organic solvent under controlled temperature conditions to ensure complete reaction.

This compound is characterized by its strong fluorescence, which makes it suitable for high-performance liquid chromatography (HPLC) and mass spectrometry applications .

2. Enzymatic Interactions

This compound acts as a substrate for several enzymes, particularly those involved in amino acid metabolism. The biological activity of this compound can be assessed through its interaction with specific enzymes such as alanine racemase (EC 5.1.1.1), which catalyzes the interconversion between D- and L-alanine forms:

- Alanine Racemase : This enzyme plays a crucial role in bacterial growth by providing D-alanine, essential for peptidoglycan synthesis in bacterial cell walls . The presence of this compound can influence the enzyme's activity, providing insights into bacterial metabolism.

3.1 Antimicrobial Properties

Research indicates that derivatives of alanine, including this compound, exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibacterial agents:

- Mechanism : D-alanine is critical for the synthesis of bacterial cell walls; thus, inhibiting its production can lead to bacterial cell death . Compounds that mimic or interfere with D-alanine metabolism may serve as potential antibiotics.

3.2 Analytical Applications

This compound's fluorescent properties allow for its use in various analytical applications:

- HPLC : The compound can be effectively analyzed using HPLC due to its fluorescent characteristics, enabling sensitive detection of amino acids in complex biological samples .

- Mass Spectrometry : Its derivatization enhances the mass spectrometric analysis of amino acids, improving identification accuracy and quantification in biochemical studies.

4.1 Study on Enzyme Kinetics

A study investigated the kinetics of alanine racemase when exposed to varying concentrations of this compound. The findings indicated that:

- Inhibition : Higher concentrations of this compound resulted in significant enzyme inhibition, suggesting potential applications in designing inhibitors for antibiotic development.

| Concentration (mM) | Reaction Rate (μmol/min) | Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 80 | 20 |

| 5 | 50 | 50 |

| 10 | 20 | 80 |

4.2 Fluorescent Detection Method Development

Another study focused on optimizing HPLC methods for detecting this compound alongside other amino acids:

- Results : The method demonstrated high sensitivity and specificity for Dabsyl derivatives, facilitating the analysis of complex biological samples such as serum and tissue extracts.

Propriétés

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGMRRFQPODJE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555047 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-10-2 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.